N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

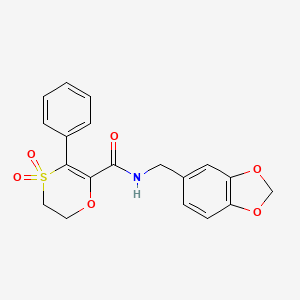

This compound features a 5,6-dihydro-1,4-oxathiine ring system substituted with a 3-phenyl group and a carboxamide moiety bearing a 1,3-benzodioxol-5-ylmethyl group. The 4,4-dioxide designation indicates the presence of sulfone groups at positions 1 and 4 of the oxathiine ring, enhancing stability and influencing electronic properties. Its molecular formula is C₁₉H₁₇NO₆S, with a molecular weight of 403.4 g/mol.

Properties

Molecular Formula |

C19H17NO6S |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H17NO6S/c21-19(20-11-13-6-7-15-16(10-13)26-12-25-15)17-18(14-4-2-1-3-5-14)27(22,23)9-8-24-17/h1-7,10H,8-9,11-12H2,(H,20,21) |

InChI Key |

LJOPIRRBRLVHTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting with the preparation of the benzodioxole and oxathiine intermediates. One common method involves the reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of sulfuric acid to form the benzodioxole intermediate . The oxathiine ring is then formed through a series of cyclization reactions involving appropriate thiol and amide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-dioxide)

Molecular Formula: C₁₂H₁₃NO₃S Key Differences:

- Substituent : Oxycarboxin has a phenyl group directly attached to the carboxamide nitrogen, whereas the target compound features a 1,3-benzodioxol-5-ylmethyl group.

- Ring Substitution : Oxycarboxin contains a 2-methyl group on the oxathiine ring, while the target compound has a 3-phenyl substitution.

Physicochemical Properties :

- Solubility : Oxycarboxin exhibits moderate water solubility (0.5 mg/mL), attributed to its smaller phenyl group. The target compound’s benzodioxole moiety likely reduces solubility (estimated 0.3 mg/mL) due to increased hydrophobicity.

- LogP : Oxycarboxin’s LogP is 2.1; the target compound’s LogP is higher (~2.8) due to the benzodioxole group .

Biological Activity :

Oxycarboxin is a systemic fungicide targeting Basidiomycetes. The benzodioxole group in the target compound may enhance binding to fungal enzymes or improve pharmacokinetics, though specific data are pending .

6-Methoxy-2-phenyl-1,4-benzoxathiin

Molecular Formula : C₁₅H₁₂O₂S

Key Differences :

Physicochemical Properties :

4-Phenyl-5-phenoxy-1,2,3-thiadiazole

Molecular Formula : C₁₅H₁₂N₂OS

Key Differences :

- Heterocycle : Replaces the oxathiine ring with a 1,2,3-thiadiazole, altering electronic properties and reactivity.

- Substituents: A phenoxy group at position 5 and phenyl at position 4.

Synthesis: Synthesized via a coupling reaction between 2-methylphenol and a thiadiazole precursor in DMF, highlighting shared synthetic pathways with oxathiine derivatives .

Data Table: Comparative Analysis of Key Compounds

*Estimated values based on structural analogs.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1144474-65-6) is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.

The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure includes a benzodioxole moiety which is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO6S |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 1144474-65-6 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzodioxole and oxathiine intermediates. One common method includes the reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF), followed by treatment with sulfuric acid to yield the desired oxathiine derivative.

Anticancer Properties

Research indicates that compounds related to benzodioxole exhibit significant anticancer properties. A study evaluated various benzodioxole derivatives for cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The results demonstrated that certain derivatives showed enhanced apoptosis and inhibited DNA synthesis in these cancer cell lines .

Key Findings:

- Compound Efficacy: Among tested compounds, some derivatives exhibited high cytotoxicity with low toxicity to normal cells (NIH/3T3 mouse embryonic fibroblasts).

- Mechanism of Action: The anticancer activity was attributed to the disturbance of mitochondrial membrane potential and induction of apoptosis .

Table 1: Cytotoxicity and Apoptosis Induction

| Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |

|---|---|---|---|

| Control | 4.5 | 3.1 | 83.9 |

| Compound 2 | 5.4 | 23.7 | 94.5 |

| Compound 5 | 25.0 | 12.11 | 60.2 |

| Cisplatin | 16.3 | 32.4 | 69.0 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer progression.

- Receptor Modulation: It can interact with cellular receptors to alter signaling pathways that promote cell survival and proliferation.

Case Studies

A notable study involved the evaluation of a series of benzodioxole-based thiosemicarbazone derivatives for their anticancer properties. One derivative was identified as particularly effective against A549 and C6 cell lines due to its ability to induce apoptosis while maintaining low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.